molecular formula C5H7NO3S2 B1453340 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one CAS No. 24146-38-1

2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one

Cat. No. B1453340
CAS RN: 24146-38-1
M. Wt: 193.2 g/mol
InChI Key: DIBCEEFKLAEPNQ-HWKANZROSA-N
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Description

The compound “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one” is a chemical compound that is used in scientific research . It is a derivative of thiazolidine, a five-membered heterocyclic compound having sulfur at the first position and nitrogen at the third position .


Molecular Structure Analysis

The molecular formula of “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one” is C5H7NO3S2, with an average mass of 193.244 Da and a mono-isotopic mass of 192.986740 Da .

Scientific Research Applications

Synthetic Development and Biological Potential

1,3-Thiazolidin-4-ones and their derivatives, including compounds like 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one, exhibit significant pharmacological importance due to their structural similarity to rhodanines and glitazones, which are active components in several commercial drugs. The synthesis of these compounds has evolved significantly since the mid-19th century, incorporating green chemistry principles to enhance their environmental sustainability. The structural diversity of these compounds allows for their application in various medicinal chemistry projects aimed at discovering new treatments for diseases. Their biological activities include anticancer, antimicrobial, and antidiabetic effects, among others, making them a valuable asset in drug discovery and development processes (Santos, Jones Junior, & Silva, 2018).

Antimicrobial, Antitumor, and Antidiabetic Agents

The 2,4-thiazolidinedione nucleus, closely related to 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one, is a versatile pharmacophore that has been integrated with different structural fragments to develop a broad spectrum of lead molecules against various clinical disorders. This nucleus is particularly effective due to its low cost, novel mode of action, and ease of synthesis. The modifications at N-3 and the active methylene at C-5 have led to the development of agents with antimicrobial, anticancer, and antidiabetic properties, showcasing the compound's flexibility in addressing a wide range of health issues (Singh et al., 2022).

Green Synthesis and Biological Evaluation

The green synthesis of thiazolidinone derivatives, including 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one, emphasizes the importance of environmentally friendly methodologies in the creation of these compounds. These derivatives have been evaluated for their antibacterial, antitubercular, anticancer, and antifungal activities. The focus on green chemistry not only aligns with global sustainability goals but also opens up new avenues for the synthesis of biologically active compounds that can be used in the treatment of various diseases, reinforcing the compound's utility in medicinal chemistry (JacqulineRosy et al., 2019).

Future Directions

Thiazolidine derivatives, including “2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one”, have diverse therapeutic and pharmaceutical activity, making them compelling candidates for future drug development . The novel synthesis of thiazolidine derivatives using various agents is being explored to improve yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

(2E)-2-(methylsulfonylmethylidene)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S2/c1-11(8,9)3-5-6-4(7)2-10-5/h3H,2H2,1H3,(H,6,7)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBCEEFKLAEPNQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=C1NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/1\NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679713
Record name (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one

CAS RN

24146-38-1
Record name (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one
Reactant of Route 2
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one
Reactant of Route 3
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one
Reactant of Route 4
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one
Reactant of Route 5
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one
Reactant of Route 6
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one

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